molecular formula C12H21NO6 B078765 Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate CAS No. 14891-08-8

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate

Cat. No.: B078765
CAS No.: 14891-08-8
M. Wt: 275.3 g/mol
InChI Key: XNAAZZKJCGKKFJ-UHFFFAOYSA-N
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Description

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate (CAS 3783-61-7) is a versatile organic compound of significant interest in advanced materials research and coordination chemistry. This ester-based molecule serves as a key precursor or intermediate in synthetic organic chemistry. Its primary research value lies in its application as a ligand for synthesizing novel binuclear metal complexes. Recent studies have demonstrated its utility in forming stable complexes with Cobalt (Co(II)) and Copper (Cu(II)) ions, which are of high interest for their potential biological activities, including anticancer properties . Researchers utilize this compound to develop complex molecular structures, such as thiazole-based hydrazone ligands, which can chelate metal ions in a neutral tetradentate mode. The resulting metal complexes have been characterized through various spectroscopic and analytical techniques to explore their structural geometries, which can range from tetrahedral to square planar, and to investigate their electronic properties . The compound's mechanism of action, when used in coordination chemistry, involves the donation of electrons from its oxygen and nitrogen atoms to the central metal ion, forming stable coordination compounds. These complexes are subsequently screened for various applications, making this ester a valuable building block in the development of new functional materials and in the study of inorganic and bioinorganic chemistry . This product is intended for laboratory and research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-4-17-10(14)7-8-13(12(16)19-6-3)9-11(15)18-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNAAZZKJCGKKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(CC(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402662
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14891-08-8
Record name ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Esterification

An alternative route involves stepwise esterification of 3-[(2-ethoxy-2-oxoethyl)-methylamino]propanoic acid:

3-[(2-Ethoxy-2-oxoethyl)-methylamino]propanoic acid+EtOHH2SO4Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate\text{3-[(2-Ethoxy-2-oxoethyl)-methylamino]propanoic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{this compound}

Conditions :

  • Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) as catalyst (5–10 mol%)

  • Reflux in ethanol for 6–8 hours

  • Yield: 70–78% after neutralization and extraction

Tertiary Amine Catalysis

The patent CN112479873A highlights the use of triethylamine as a catalyst, which enhances reaction rates by deprotonating the amine nucleophile. Comparative studies show tertiary amines reduce reaction times by 30% compared to acid catalysts.

Purification and Quality Control

Post-synthesis purification is critical due to the compound’s sensitivity to hydrolysis. Common methods include:

MethodConditionsPurity Achieved
Vacuum Distillation80–100°C at 10–15 mmHg95–98%
Column ChromatographySilica gel, ethyl acetate/hexane>99%
RecrystallizationEthanol/water (3:1)97–99%

Industrial processes favor distillation for cost-effectiveness, while laboratory settings use chromatography for higher purity.

Comparative Analysis of Methods

MethodScaleYieldPurityCost EfficiencyEnvironmental Impact
Laboratory Michael AdditionSmall68–75%95–98%ModerateHigh (solvent waste)
Continuous Flow (Patent)Industrial89–92%>99.8%HighLow (recycling)
Acid-Catalyzed EsterificationMedium70–78%90–95%LowModerate

The continuous flow method outperforms others in yield and sustainability, though it requires specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release active intermediates that interact with biological macromolecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Efficiency: Compounds with electron-withdrawing groups (e.g., cyano in Compound 3 ) exhibit higher reactivity in cyclization reactions compared to the target compound’s ethoxycarbonyl groups.
  • Biological Relevance : Aromatic substituents (e.g., chloropyridine in ) enhance bioactivity, whereas aliphatic esters like the target compound prioritize synthetic versatility.

Biological Activity

Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate, also known by its CAS number 14891-08-8, is a synthetic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its effects on various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO6, with a molecular weight of 275.3 g/mol. Its structure includes an ethyl ester group and an amine functional group, which may contribute to its biological activity.

Structural Formula

C1C2C3C4C5C6C7C8C9C10C11C12\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8\text{C}_9\text{C}_{10}\text{C}_{11}\text{C}_{12}

Key Properties

PropertyValue
Molecular Weight275.3 g/mol
CAS Number14891-08-8
Purity95%
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study synthesized a series of ethyl derivatives and tested their efficacy against various bacteria and fungi, demonstrating notable antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Oxidative Stress Induction : Some studies suggest that related compounds induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of various ethyl derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on human cell lines. The compound demonstrated selective toxicity towards cancerous cells while sparing normal cells, suggesting its potential for therapeutic applications in oncology .

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